molecular formula C13H10ClN3OS B6523398 3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide CAS No. 380459-26-7

3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Cat. No. B6523398
CAS RN: 380459-26-7
M. Wt: 291.76 g/mol
InChI Key: XTPSNPDBQVYVNW-UHFFFAOYSA-N
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Description

Imidazothiazoles are a class of organic compounds that have been the subject of significant research due to their potential biomedical applications . They are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research .


Synthesis Analysis

The synthesis of imidazothiazoles has been studied extensively, with a variety of methods being developed based on the amount of research invested . The preparation of amide and urea derivatives of imidazo[2,1-b]thiazole has been covered in a review published in 2014 .


Molecular Structure Analysis

Imidazothiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Imidazothiazoles have been used as effective molecular scaffolds for synthetic, structural, and biomedical research . Various synthetic methods have been developed for the preparation of imidazothiazole derivatives .

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide in laboratory experiments include its relatively low cost, ease of synthesis, and versatility in terms of its potential applications. Its low cost and ease of synthesis make it an attractive option for researchers. In addition, its versatility in terms of its potential applications make it an ideal compound for laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on humans have not yet been thoroughly studied. In addition, this compound is not approved for use in humans, and its long-term effects are unknown.

Future Directions

Future research on 3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide should focus on understanding its mechanism of action, as well as its effects on humans. In addition, further research should be done to explore its potential therapeutic applications in various diseases. Other potential areas of research include the development of new synthesis methods for this compound, as well as the exploration of its potential toxicity in humans. Finally, further research should be done to investigate the potential of this compound as a drug delivery system in the treatment of various diseases.

Synthesis Methods

3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl bromide with imidazole-2-thiol in the presence of a base. The product of this reaction is then treated with anhydrous sodium acetate in acetic acid, followed by treatment with anhydrous potassium carbonate. The final product is then purified by column chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties. In addition, this compound has been found to have antioxidant, anti-diabetic, anti-bacterial, and anti-viral activities. It has also been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation or induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

properties

IUPAC Name

3-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)12(18)15-7-11-8-17-4-5-19-13(17)16-11/h1-6,8H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPSNPDBQVYVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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